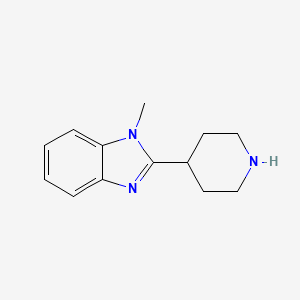

1-Methyl-2-piperidin-4-yl-1H-benzoimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-2-piperidin-4-ylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOADLMZXISFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a crucial heterocyclic compound that serves as a key building block in the synthesis of numerous pharmaceutical agents. Its structural motif, featuring a benzimidazole core linked to a piperidine ring, is prevalent in a variety of biologically active molecules. Notably, this compound is a pivotal intermediate in the production of the second-generation antihistamine, Bilastine, used for the management of allergic conditions.[1][2][3] The synthesis of this intermediate with high purity and yield is therefore of significant interest to the pharmaceutical industry. This guide provides a detailed exploration of the synthetic pathways leading to this compound, offering insights into the underlying chemical principles and practical experimental protocols.

Core Synthetic Strategies

The synthesis of this compound typically revolves around two primary strategic approaches:

-

Formation of the Benzimidazole Ring followed by N-Methylation: This classic approach involves the initial construction of the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold, followed by the selective methylation of the benzimidazole nitrogen.

-

Direct Condensation with an N-Methylated Phenylenediamine Derivative: This alternative strategy involves the reaction of a pre-methylated o-phenylenediamine with a piperidine-4-carboxylic acid derivative.

This guide will focus on the first and more commonly employed strategy due to its versatility and the ready availability of starting materials.

Visualizing the General Synthetic Pathway

Caption: General two-step synthesis of this compound.

Part 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole

The initial and critical step is the formation of the benzimidazole ring system. This is typically achieved through the condensation of an o-phenylenediamine with a piperidine-4-carboxylic acid derivative. The Phillips-Ladenburg reaction, or variations thereof, is a foundational method for this transformation.[4]

Reaction Mechanism

The reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the carboxylic acid. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring. The use of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is often essential to prevent side reactions and facilitate purification.

Experimental Protocol: Synthesis of tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Phenylenediamine | 108.14 | 10.81 g | 0.10 |

| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | 229.28 | 22.93 g | 0.10 |

| Polyphosphoric acid (PPA) | - | ~150 g | - |

| Sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

To a stirred mixture of o-phenylenediamine and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in a round-bottom flask, add polyphosphoric acid.

-

Heat the reaction mixture to 140-150 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Allow the mixture to cool to approximately 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.

Part 2: N-Methylation of the Benzimidazole Ring

The second stage of the synthesis involves the selective methylation of the nitrogen atom at the 1-position of the benzimidazole ring. This is a standard N-alkylation reaction.

Choice of Methylating Agent and Base

Common methylating agents for this transformation include methyl iodide and dimethyl sulfate. The choice of base is crucial to deprotonate the benzimidazole nitrogen, thereby activating it for nucleophilic attack. Strong bases such as sodium hydride (NaH) are often employed in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Experimental Protocol: Synthesis of tert-Butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 315.41 | 31.54 g | 0.10 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.40 g | 0.11 |

| Methyl iodide | 141.94 | 15.61 g (6.88 mL) | 0.11 |

| Dimethylformamide (DMF), anhydrous | 73.09 | 200 mL | - |

| Water | 18.02 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

To a solution of tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.

Part 3: Deprotection of the Piperidine Nitrogen

The final step in this synthetic sequence is the removal of the Boc protecting group from the piperidine nitrogen to yield the target compound. This is typically achieved under acidic conditions.

Deprotection Conditions

Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is a common and effective reagent for Boc deprotection. Alternatively, a saturated solution of hydrogen chloride (HCl) in an alcohol like methanol or a solvent like 1,4-dioxane can be used.[5]

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-Butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 329.44 | 32.94 g | 0.10 |

| Saturated HCl in Methanol | - | 100 mL | - |

| Diethyl ether | 74.12 | As needed | - |

Procedure:

-

Dissolve tert-butyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate in a saturated solution of hydrogen chloride in methanol.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.

-

To obtain the free base, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., NaOH, NaHCO₃) followed by extraction with an organic solvent.

Visualizing the Detailed Synthetic Workflow

Caption: Detailed three-step workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of important pharmaceuticals. The three-step approach involving benzimidazole formation, N-methylation, and deprotection is a robust and scalable method. Careful control of reaction conditions and appropriate use of protecting groups are key to achieving high yields and purity of the final product. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this valuable intermediate and its derivatives.

References

- 1. Bilastine Intermediate|1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Improved Processes For Preparation Of Bilastine Using Novel [quickcompany.in]

- 4. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]

- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the heterocyclic compound 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Molecular Overview

This compound belongs to the benzimidazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities.[1] The benzimidazole core is a key pharmacophore found in numerous therapeutic agents.[2] The structure of the title compound is characterized by a piperidine ring attached at the 2-position of the benzimidazole scaffold, with a methyl group substituted on one of the imidazole nitrogen atoms. This N-methylation can significantly influence the compound's physicochemical properties and biological activity compared to its unmethylated precursor, 2-(piperidin-4-yl)-1H-benzimidazole.[3]

The presence of the basic piperidine and benzimidazole nitrogens imparts specific solubility and reactivity characteristics to the molecule. The N-methyl group eliminates the possibility of N-H tautomerism often observed in unsubstituted benzimidazoles, leading to a fixed chemical structure.[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved in a two-step process, starting with the synthesis of the precursor 2-(piperidin-4-yl)-1H-benzimidazole, followed by its selective N-methylation.

Synthesis of the Precursor: 2-(Piperidin-4-yl)-1H-benzimidazole

The most common and well-established method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4]

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]

Elucidating the Mechanistic Landscape of the 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole Scaffold

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed exploration of the potential mechanisms of action for the 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole chemical scaffold. As this specific molecule is not extensively characterized as a standalone therapeutic agent, this document synthesizes evidence from its closest structural analogues to build a robust, evidence-based profile of its likely biological activities. The focus is on providing causal explanations for experimental approaches and interpreting data from key assays.

Executive Summary

The benzimidazole ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The 2-(piperidin-4-yl)-1H-benzoimidazole scaffold, in particular, has given rise to potent modulators of key physiological pathways. While direct, comprehensive studies on the N1-methylated derivative, 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole, are sparse, a detailed analysis of its close analogues reveals two primary, highly probable mechanisms of action: Histamine H1 receptor antagonism and modulation of pro-inflammatory signaling cascades, notably the NF-κB pathway . This guide will dissect these mechanisms, providing the underlying signaling logic, supportive quantitative data, and the experimental protocols required to validate these activities.

Part 1: Primary Mechanism of Action: Histamine H1 Receptor Antagonism

The most well-defined activity associated with the 2-(piperidin-4-yl)-1H-benzoimidazole core is the potent and selective antagonism of the Histamine H1 receptor. This is exemplified by the second-generation antihistamine, Bilastine, which is structurally the N1-(2-ethoxyethyl) analogue of the topic scaffold.[2]

Molecular Mechanism

Histamine is a key mediator of allergic inflammatory responses. Upon binding to its H1 receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade leading to the classic symptoms of allergy (e.g., itching, sneezing, vasodilation).

Compounds based on the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold act as competitive inverse agonists at the H1 receptor. They bind to the receptor, stabilizing its inactive conformation and thereby preventing histamine from binding and activating the downstream signaling pathway.[2] This blockage effectively prevents the release of pro-inflammatory mediators, leading to the alleviation of allergic symptoms.[2]

Signaling Pathway Diagram

References

The Emerging Therapeutic Potential of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Technical Guide for Drug Discovery Professionals

Abstract

The benzimidazole nucleus, a privileged scaffold in medicinal chemistry, consistently yields compounds with a broad spectrum of pharmacological activities.[1][2] When fused with a piperidine moiety, this structural motif gives rise to a class of compounds with significant therapeutic promise. This technical guide focuses on the synthesis, biological activities, and therapeutic potential of a specific derivative, 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole. Drawing upon extensive research into structurally related analogs, we provide a comprehensive overview of its potential as an anti-inflammatory, antihistaminic, and antimicrobial agent. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel benzimidazole-based therapeutics.

Introduction: The Benzimidazole-Piperidine Scaffold - A Versatile Pharmacophore

The fusion of a benzene ring with imidazole results in the benzimidazole system, a heterocyclic core that is isosteric to naturally occurring purines and is a constituent of vitamin B12.[1] This structural feature allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects, including antimicrobial, antiviral, anthelmintic, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a piperidine ring at the 2-position of the benzimidazole core further enhances the pharmacological profile, influencing factors such as solubility, bioavailability, and receptor-binding affinity. This combination has proven to be a fruitful strategy in the design of novel therapeutic agents.

This guide provides an in-depth analysis of this compound, a specific analog within this promising class of compounds. While direct studies on this exact molecule are emerging, a wealth of data from closely related structures allows for a robust extrapolation of its likely biological activities and mechanisms of action.

Synthetic Pathways to this compound

The synthesis of 2-(piperidin-4-yl)-1H-benzimidazoles is typically achieved through the condensation of o-phenylenediamine with a piperidine-4-carboxylic acid derivative. Subsequent N-alkylation of the benzimidazole nitrogen affords the target compound.

General Synthetic Protocol

A common and effective method for the synthesis of the core scaffold involves the Phillips-Ladenburg reaction, which is the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.

Step 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole

A mixture of o-phenylenediamine and piperidine-4-carboxylic acid is refluxed in the presence of a strong acid, such as 4M hydrochloric acid, for an extended period. The reaction mixture is then cooled and neutralized with a base (e.g., NaOH) to precipitate the product. The crude product is collected by filtration, washed, and dried.

Step 2: N-Methylation of the Benzimidazole Core

The synthesized 2-(piperidin-4-yl)-1H-benzoimidazole is then subjected to N-methylation. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone or DMF. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated and purified using column chromatography.

Biological Activities and Therapeutic Potential

Based on the pharmacological profiles of structurally similar compounds, this compound is predicted to exhibit a range of biological activities. The following sections detail these potential therapeutic applications, supported by evidence from related benzimidazole-piperidine derivatives.

Anti-inflammatory Activity

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated significant anti-inflammatory properties.[2][3]

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, for instance, related compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2][3] The underlying mechanism likely involves the modulation of the NF-κB signaling pathway. Specifically, these compounds may prevent the phosphorylation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.[3]

A detailed protocol for assessing the in vitro anti-inflammatory potential of this compound is provided below.

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent.

-

TNF-α Measurement: Quantify the amount of TNF-α in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 values for the inhibition of NO and TNF-α production.

Table 1: In Vitro Anti-inflammatory Activity of a Representative 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivative (Compound 6e) [3]

| Biomarker | IC50 (µM) |

| NO Production | 0.86 |

| TNF-α Production | 1.87 |

The in vivo anti-inflammatory efficacy can be assessed using models such as the xylene-induced ear edema model in mice.[3]

Experimental Workflow: Xylene-Induced Ear Edema Model

Caption: Workflow for the xylene-induced ear edema model.

Antihistaminic Activity

A notable derivative, 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride, also known as Bilastine, is a potent and selective second-generation histamine H1 receptor antagonist.[4] This indicates that the 1-substituted-2-(piperidin-4-yl)-1H-benzoimidazole scaffold is a promising template for the development of antihistaminic agents.

These compounds are expected to act as inverse agonists at the histamine H1 receptor, competitively blocking the binding of histamine and thereby preventing the downstream signaling that leads to allergic symptoms. The high affinity for the H1 receptor is a key determinant of their efficacy.

Experimental Protocol: Histamine H1 Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor.

-

Radioligand Binding: Incubate the membranes with a radiolabeled H1 receptor antagonist (e.g., [3H]pyrilamine) in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding data.

Antimicrobial Activity

The benzimidazole core is a well-established pharmacophore in antimicrobial drug discovery.[5] Derivatives of 1-methyl-1H-benzimidazole have shown notable activity against both Gram-positive and Gram-negative bacteria.[1]

The antimicrobial activity of benzimidazoles can arise from various mechanisms, including:

-

Inhibition of microbial nucleic acid and protein synthesis.

-

Disruption of cell wall formation.

-

Inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Representative Antimicrobial Activity of a 1-methyl-benzimidazole Derivative [1]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Varies by derivative |

| Escherichia coli | Varies by derivative |

Potential Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents, with some acting as antagonists for receptors like VEGFR-2.[6] While specific data for this compound is not yet available, the broader class of benzimidazoles has shown promise in this area.

Signaling Pathway: Potential Inhibition of VEGFR-2

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated and diverse biological activities. Based on the extensive literature on related analogs, this molecule holds significant promise as a lead compound for the development of novel anti-inflammatory, antihistaminic, and antimicrobial agents. Further research, including its synthesis and comprehensive in vitro and in vivo evaluation, is warranted to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such investigations.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole Derivatives and Analogs

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This guide focuses on a specific, promising class: 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole derivatives and their analogs. We will explore the synthetic pathways to access this core structure, delve into the critical structure-activity relationships (SAR) that govern their biological effects, and provide detailed protocols for their pharmacological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

Introduction: The Benzimidazole Privileged Scaffold

Benzimidazole, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[1][2] This versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[3][4] The unique electronic and structural features of the benzimidazole nucleus, including its ability to participate in hydrogen bonding and π-π stacking interactions, contribute to its broad bioactivity.[2]

The focus of this guide, the this compound core, combines the established pharmacological importance of the benzimidazole ring with a piperidine moiety, a common functional group in centrally acting drugs. The methylation at the N-1 position is a key structural feature that can significantly influence the physicochemical properties and biological activity of the resulting compounds.

Synthesis of this compound Derivatives

The synthesis of the target scaffold can be approached through a multi-step sequence, leveraging established methodologies for benzimidazole formation and N-alkylation. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis commences with the condensation of o-phenylenediamine with a suitable carboxylic acid, followed by N-methylation and functionalization of the piperidine ring.

Caption: Proposed synthetic route for this compound derivatives.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole (C)

-

To a solution of o-phenylenediamine (1.0 eq) in 4M aqueous HCl, add piperidine-4-carboxylic acid (1.0 eq).

-

Heat the mixture to reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize with a 5M NaOH solution until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(piperidin-4-yl)-1H-benzoimidazole.

Step 2: N-Boc Protection of the Piperidine (D)

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (Et3N, 2.0 eq) and di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the N-Boc protected intermediate.

Step 3: N-Methylation of the Benzimidazole Ring (E)

-

Dissolve the N-Boc protected compound (1.0 eq) in a dry aprotic solvent like dimethylformamide (DMF) or THF.

-

Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30-60 minutes at 0 °C.

-

Add methyl iodide (CH3I, 1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 4: Boc Deprotection (F)

-

Dissolve the N-methylated product in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize with a suitable base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the core scaffold, 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole.

Step 5: Derivatization of the Piperidine Nitrogen (G)

The secondary amine of the piperidine ring can be further functionalized through standard N-alkylation or N-acylation reactions to generate a library of analogs.

Structure-Activity Relationships (SAR) and Biological Activities

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzimidazole and piperidine rings.

Significance of the 1-Methyl Group

The methylation of the N-1 position of the benzimidazole ring has several important implications for the molecule's properties and biological activity:

-

Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The N-H proton of the benzimidazole ring can be a site of metabolic modification. N-methylation can block this metabolic pathway, potentially increasing the compound's in vivo half-life.

-

Receptor Interaction: The absence of the N-H proton and the presence of the methyl group can alter the molecule's binding mode to its biological target. The N-H group can act as a hydrogen bond donor, and its replacement with a methyl group may favor interactions with hydrophobic pockets in the target protein.[3]

-

Tautomerism: N-methylation prevents the tautomerism that can occur in unsubstituted benzimidazoles, leading to a single, well-defined regioisomer.[4]

Substitutions on the Benzimidazole Ring

-

Positions 5 and 6: The introduction of small, lipophilic, or electron-withdrawing groups at the 5 and/or 6 positions of the benzimidazole ring has been shown to modulate the antimicrobial and anti-inflammatory activities of related compounds.[5] For instance, halogen substituents can enhance activity.[5]

Substitutions on the Piperidine Ring

The piperidine nitrogen offers a key point for diversification. The nature of the substituent on the piperidine nitrogen can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

-

N-Alkylation: The introduction of various alkyl or arylalkyl groups can be explored to probe for optimal interactions with the target protein.

-

N-Acylation: The formation of amides can introduce additional hydrogen bonding capabilities and alter the electronic properties of the piperidine nitrogen.

Potential Biological Activities

Based on the broader class of benzimidazole derivatives, the this compound scaffold is anticipated to exhibit a range of biological activities, including:

-

Anti-inflammatory Activity: Many benzimidazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines like TNF-α and IL-6.[6][7][8]

-

Antimicrobial Activity: The benzimidazole core is present in several antimicrobial agents.[1][9] Derivatives of this scaffold may exhibit activity against a range of bacterial and fungal pathogens.

-

Anticancer Activity: Some benzimidazole derivatives have shown promise as anticancer agents, with mechanisms including the inhibition of topoisomerase I.[10]

-

Antihistaminic Activity: The structural similarity to known antihistamines suggests that these compounds may act as histamine receptor antagonists.

Experimental Protocols for Pharmacological Evaluation

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced TNF-α and IL-6 Secretion in Macrophages

This assay assesses the ability of the synthesized compounds to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for in vitro anti-inflammatory cytokine inhibition assay.

Protocol:

-

Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds (e.g., 1-100 µM) for 2 hours.

-

Stimulate the cells with LPS (0.5 µg/mL) for 22 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Determine the protein concentration of the remaining cells in the wells for normalization.

-

Calculate the percentage inhibition of cytokine secretion compared to the LPS-treated control.

In Vitro Antimicrobial Assay: Agar Streak Dilution Method

This method determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.[9]

Protocol:

-

Prepare a series of agar plates containing two-fold dilutions of the test compounds.

-

Culture the selected bacterial and fungal strains overnight in appropriate broth media.

-

Dilute the microbial cultures to a standardized concentration (e.g., 5 x 10^5 cfu/mL).

-

Inoculate the agar plates with the microbial suspensions.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 1: Representative Data Presentation for Antimicrobial Activity

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Control | >100 | >100 | >100 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

| Compound X | 8 | 16 | 32 |

| Compound Y | 4 | 8 | 16 |

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential applications. The synthetic accessibility of this core, coupled with the numerous opportunities for structural diversification, makes it an attractive target for medicinal chemistry campaigns. The insights into the structure-activity relationships and the detailed experimental protocols provided in this guide are intended to facilitate the exploration of this chemical space and accelerate the discovery of new drug candidates. Further investigation into the specific molecular targets and mechanisms of action of these derivatives will be crucial for their future development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Benzimidazole-1,2,3-triazole Hybrid Molecules: Synthesis and Evaluation for Antibacterial/Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. This guide focuses on a specific derivative, 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole , a molecule of significant interest in contemporary drug discovery. This document provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, and an exploration of its potential therapeutic applications, grounded in the established knowledge of its structural class.

Part 1: Chemical Identity and Structural Elucidation

IUPAC Nomenclature and CAS Number

The formal IUPAC name for the compound of interest is 1-Methyl-2-(piperidin-4-yl)-1H-benzo[d]imidazole . It is registered under the CAS Number 180160-86-5 .

Chemical Structure

The molecular structure of 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole is characterized by a central benzimidazole ring system, where a piperidine ring is attached at the 2-position and a methyl group is substituted on one of the nitrogen atoms of the imidazole ring.

Caption: Chemical structure of 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole.

Part 2: Synthesis and Characterization

The synthesis of 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole is most effectively achieved through a two-step process. This involves the initial synthesis of the precursor, 2-(piperidin-4-yl)-1H-benzimidazole, followed by N-methylation. This strategic approach allows for controlled synthesis and purification of the final product.

Step 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole

The foundational step is the condensation of o-phenylenediamine with a suitable piperidine derivative. A well-established method involves the reaction of benzene-1,2-diamine with piperidine-4-carboxylic acid under acidic conditions.[1]

Experimental Protocol:

-

To a round-bottom flask, add benzene-1,2-diamine (12.6 g, 116 mmol) and piperidine-4-carboxylic acid (15 g, 116 mmol).[1]

-

Add 4M aqueous HCl (250 mL).[1]

-

Heat the mixture to reflux and stir for 48 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the dropwise addition of 5 M aqueous NaOH until the pH is alkaline.[1]

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water.

-

Dry the solid in a vacuum oven to yield 2-(piperidin-4-yl)-1H-benzimidazole.[1]

Data for 2-(Piperidin-4-yl)-1H-benzimidazole:

-

Appearance: White to brownish-yellow solid.[1]

-

Solubility: Soluble in methanol.[1]

-

Mass Spectrometry (m/z): 202 [M+H]+.[1]

Step 2: N-Methylation of 2-(Piperidin-4-yl)-1H-benzimidazole

The second step involves the selective methylation of the benzimidazole nitrogen. This is typically achieved using an alkylating agent, such as methyl iodide, in the presence of a base.[2]

Experimental Protocol:

-

Suspend 2-(piperidin-4-yl)-1H-benzimidazole (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or DMF) in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[2]

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the suspension.[2]

-

While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.[2]

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole.[2]

Caption: Synthetic workflow for 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole.

Structural Characterization

While specific spectral data for 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole is not widely available in the public domain, characterization would typically involve the following techniques, with expected key features:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the benzimidazole ring, the protons of the piperidine ring, and a distinct singlet for the N-methyl group.

-

¹³C NMR: The spectrum would display resonances for the carbon atoms of the benzimidazole and piperidine rings, as well as a signal for the N-methyl carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₇N₃, MW: 215.30 g/mol ).

Part 3: Potential Applications in Drug Discovery

Derivatives of 2-(piperidin-4-yl)-1H-benzimidazole have demonstrated a range of pharmacological activities, suggesting potential therapeutic applications for 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular models.[3] The introduction of an N-methyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its anti-inflammatory efficacy.

NLRP3 Inflammasome Inhibition

Recent research has identified the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold as a novel inhibitor of the NLRP3 inflammasome.[4] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. The structural similarity of 1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole to these active compounds suggests it may also exhibit NLRP3 inhibitory activity.

Caption: Postulated mechanism of anti-inflammatory action via NLRP3 inflammasome inhibition.

Conclusion

1-Methyl-2-(piperidin-4-yl)-1H-benzoimidazole is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is achievable through a robust two-step process, and its structural features suggest promising anti-inflammatory properties, possibly through the inhibition of the NLRP3 inflammasome. Further research into the specific biological activities and pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole (CAS No. 180160-86-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, synthesis, and physicochemical properties, alongside a discussion of its potential pharmacological relevance based on the broader class of piperidinyl-benzimidazoles. Methodologies for its preparation and characterization are presented to support researchers in its application for drug discovery and development.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole nucleus, an aromatic heterocyclic system formed by the fusion of benzene and imidazole rings, is a "privileged structure" in medicinal chemistry.[1] This scaffold is a key component in a variety of pharmacologically active agents due to its ability to mimic naturally occurring biomolecules and interact with a wide range of biological targets.[1] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.

This guide focuses on a specific derivative, this compound, which incorporates a piperidine moiety at the 2-position and a methyl group on one of the benzimidazole nitrogens. The piperidine ring is another common feature in bioactive compounds, often contributing to improved solubility and the ability to form crucial interactions with protein targets.[2]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 180160-86-5 | [3] |

| Molecular Formula | C₁₃H₁₇N₃ | [3] |

| Molecular Weight | 215.30 g/mol | [3] |

| Predicted Boiling Point | 404.1 ± 38.0 °C | [3] |

| Predicted Density | 1.22 ± 0.1 g/cm³ | [3] |

Synthesis and Purification

The synthesis of this compound can be approached through the N-methylation of its precursor, 2-(piperidin-4-yl)-1H-benzoimidazole. The regioselectivity of the methylation is a critical consideration due to the tautomeric nature of the benzimidazole ring.[4]

General N-Methylation Protocol

The following protocol is a generalized procedure for the N-methylation of a benzimidazole and may require optimization for this specific substrate.

Diagram of the General N-Methylation Workflow:

Caption: General experimental workflow for benzimidazole N-methylation.[4]

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting benzimidazole, 2-(piperidin-4-yl)-1H-benzoimidazole, in an anhydrous aprotic solvent such as acetone or dimethylformamide (DMF).[4]

-

Addition of Base: Add a suitable base, for example, potassium carbonate (K₂CO₃), to the solution. The base is crucial for deprotonating the benzimidazole nitrogen, making it nucleophilic.[4]

-

Addition of Methylating Agent: While stirring, slowly add the methylating agent, such as methyl iodide, to the reaction mixture at room temperature.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the base and any inorganic byproducts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product should be purified using column chromatography on silica gel. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective for separating the N-methylated product from any unreacted starting material or byproducts.[4]

Causality in Experimental Choices

-

Solvent: Anhydrous aprotic solvents are chosen to prevent the quenching of the benzimidazole anion formed after deprotonation.[4]

-

Base: A moderately strong base like K₂CO₃ is typically sufficient to deprotonate the benzimidazole NH without causing unwanted side reactions that a stronger base might induce.[4]

-

Methylating Agent: Methyl iodide is a commonly used and effective methylating agent. The stoichiometry should be carefully controlled to minimize the formation of quaternary salts.[4]

Potential Pharmacological Activity

While specific pharmacological data for this compound is not extensively available in the public domain, the broader class of 2-(piperidin-4-yl)-1H-benzoimidazole derivatives has been investigated for various biological activities.

-

Anti-inflammatory Activity: Related compounds have shown the ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, suggesting potential anti-inflammatory effects.[5]

-

Antihistaminic and Antiallergic Activity: Patents have described novel piperidine derivatives of benzimidazole as useful antihistaminic and antiallergic agents.[6]

-

Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Binding: Some benzimidazole derivatives containing a piperidine moiety have demonstrated binding affinities for dopamine D₂ and serotonin 5-HT₁ₐ receptors, indicating potential applications in the treatment of schizophrenia.[7]

The introduction of a methyl group on the benzimidazole nitrogen can influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, N-methylation has been shown to enhance the butyrylcholinesterase inhibition of certain norbelladine derivatives.[8] Therefore, it is plausible that the N-methylation of 2-(piperidin-4-yl)-1H-benzoimidazole could modulate its biological activity profile.

Putative Signaling Pathway Involvement:

Based on the anti-inflammatory activity of related benzimidazole derivatives, a potential mechanism of action could involve the modulation of inflammatory signaling pathways.

Caption: Putative inhibitory effect on the NF-κB signaling pathway.

Analytical Characterization

Unambiguous characterization of the synthesized this compound is essential for ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons on the benzimidazole and piperidine rings, as well as a characteristic singlet for the N-methyl group. The aromatic protons of the benzimidazole moiety typically appear in the downfield region (around 7.0-8.0 ppm). The protons of the piperidine ring will be in the aliphatic region, and the N-methyl protons will likely be a singlet around 3.5-4.0 ppm.[9][10]

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. The expected molecular ion peak [M+H]⁺ would be at m/z 216.3.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a cool, dry place.[3]

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated. It may be harmful if ingested or inhaled and is irritating to mucous membranes and the upper respiratory tract.[3]

Conclusion

This compound is a derivative of a pharmacologically significant scaffold. This guide has provided a technical overview of its properties, synthesis, and potential biological relevance. The presented protocols and characterization methods offer a foundation for researchers to synthesize and evaluate this compound in their drug discovery programs. Further investigation into its specific biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-methyl-1-(4-piperidinyl)-1H-benzimidazole | 79098-81-0 | Benchchem [benchchem.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]

- 7. US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole: From Discovery to Modern Applications

This technical guide provides a comprehensive overview of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole, a heterocyclic compound that has garnered interest within the scientific community. This document delves into the historical context of its discovery, detailed synthetic methodologies, and its evolving pharmacological profile, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Benzimidazole Scaffold

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Benzimidazole derivatives have been successfully developed into drugs with antimicrobial, antiviral, anticancer, anti-inflammatory, and antihistaminic properties, among others.[4] The versatility of the benzimidazole scaffold lies in the feasibility of substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

Discovery and Historical Context

The specific timeline for the discovery of this compound is not prominently documented in publicly available literature. However, its structural precursor, 2-(piperidin-4-yl)-1H-benzoimidazole, has been a subject of investigation for its therapeutic potential. Notably, a Norwegian patent filed in the late 1990s described a series of 2-(piperidin-4-yl)-1H-benzimidazole compounds with antihistaminic and antiallergic activities.[5] This early exploration into the therapeutic utility of the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold likely paved the way for the synthesis and investigation of its derivatives, including the N-methylated analog.

The addition of a methyl group to the benzimidazole nitrogen at position 1 is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and receptor-binding affinity. It is therefore probable that this compound was first synthesized as part of a broader investigation into the structure-activity relationships of this class of compounds.

Synthetic Pathways

The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the core 2-(piperidin-4-yl)-1H-benzoimidazole scaffold, followed by N-methylation.

Synthesis of the 2-(Piperidin-4-yl)-1H-benzoimidazole Core

A common and established method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6] In the case of 2-(piperidin-4-yl)-1H-benzoimidazole, the reaction proceeds between o-phenylenediamine and piperidine-4-carboxylic acid.[7]

Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole

-

Reaction Setup: To a round-bottom flask, add o-phenylenediamine and piperidine-4-carboxylic acid in equimolar amounts.

-

Acidic Medium: Add a suitable acidic medium, such as 4M hydrochloric acid, to the flask.[7]

-

Reflux: Heat the reaction mixture under reflux for an extended period, typically 24-48 hours.[7]

-

Work-up: After cooling the reaction mixture to room temperature, neutralize it with a base, such as a concentrated sodium hydroxide solution, until the product precipitates.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent.

Diagram of the Synthesis of the Benzimidazole Core

Caption: Phillips-Ladenburg condensation reaction.

N-Methylation of the Benzimidazole Core

The final step in the synthesis of the target compound is the methylation of the nitrogen atom at position 1 of the benzimidazole ring. This is typically achieved through a nucleophilic substitution reaction using a methylating agent.

Experimental Protocol: N-Methylation

-

Reaction Setup: Dissolve the synthesized 2-(piperidin-4-yl)-1H-benzoimidazole in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Base: Add a base, such as sodium hydride or potassium carbonate, to deprotonate the benzimidazole nitrogen, forming the corresponding anion.

-

Methylating Agent: Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield this compound.

Diagram of the N-Methylation Step

Caption: N-methylation of the benzimidazole core.

Pharmacological Profile and Potential Applications

While specific pharmacological data for this compound is not extensively published, the activities of its close analogs provide strong indications of its potential therapeutic applications.

Anti-inflammatory Activity

Derivatives of 2-(piperidin-4-yl)-1H-benzoimidazole have demonstrated significant anti-inflammatory properties.[8] Research has shown that certain compounds in this class can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[8] The mechanism of action is believed to involve the modulation of the NF-κB signaling pathway.[8] Given these findings, this compound is a candidate for investigation as a potential anti-inflammatory agent.

c-Myc Inhibition

The c-Myc protein is a key regulator of cell proliferation and is often dysregulated in various human cancers. A recent study reported the discovery of a novel benzimidazole derivative containing a piperidinyl moiety as a c-Myc inhibitor. This compound was shown to disrupt the interaction between c-Myc and its binding partner Max, leading to the downregulation of c-Myc protein levels and the induction of apoptosis in lung cancer cell lines. This suggests that the this compound scaffold could be a valuable starting point for the development of novel anticancer therapeutics targeting the c-Myc pathway.

Antihistaminic and Antiallergic Potential

As previously mentioned, the foundational patent for this class of compounds highlighted their antihistaminic and antiallergic activities.[5] This suggests that this compound may also possess the ability to modulate histamine receptors and could be explored for the treatment of allergic conditions.

Future Directions

The existing body of research on 2-(piperidin-4-yl)-1H-benzoimidazole derivatives provides a solid foundation for the further investigation of this compound. Future research should focus on:

-

Definitive Pharmacological Profiling: A comprehensive evaluation of the compound's activity against a panel of biological targets, including those implicated in inflammation, cancer, and allergic responses.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models of disease.

Conclusion

This compound represents a promising chemical entity with a pharmacological lineage rooted in the versatile benzimidazole scaffold. While its specific discovery and history are not widely chronicled, the established synthetic routes and the demonstrated activities of its close analogs in the realms of anti-inflammatory, anticancer, and antihistaminic research underscore its potential as a valuable tool for drug discovery and development. This guide provides a foundational understanding for researchers poised to explore the full therapeutic potential of this intriguing molecule.

References

- 1. 180160-86-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. do.labnovo.com [do.labnovo.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]

- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8753468B2 - Method for the reduction of graphene film thickness and the removal and transfer of epitaxial graphene films from SiC substrates - Google Patents [patents.google.com]

Potential Therapeutic Targets of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Strategic Research and Development Whitepaper

An In-Depth Technical Guide

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1] Its unique structure, resembling naturally occurring nucleotides, allows for versatile interactions with various biomacromolecules, leading to a broad spectrum of therapeutic applications including anti-inflammatory, antimicrobial, anticancer, and antihistaminic activities.[1][2][3] Derivatives substituted at the 2-position, particularly with cyclic moieties like piperidine, have shown significant promise in modulating key biological targets.[4][5] This guide focuses on the specific compound, 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole , a novel entity for which the therapeutic potential is yet to be fully elucidated. By analyzing structure-activity relationships (SAR) from closely related analogs, this document proposes a rational, hypothesis-driven framework for identifying and validating its primary therapeutic targets. We will explore four high-probability target classes—Histamine Receptors, the NLRP3 Inflammasome, Tubulin, and Opioid Receptors—and provide a comprehensive, multi-phase workflow for their experimental validation.

Molecular Scaffolding and Inferred Therapeutic Potential

The structure of this compound is characterized by two key pharmacophores: a 1-methyl-1H-benzoimidazole core and a C2-linked 4-yl-piperidine substituent. This combination is not arbitrary; it mirrors motifs found in several clinically relevant molecules, allowing us to infer potential therapeutic applications.

-

Anti-inflammatory and Anti-allergic Potential: The most direct structural analog of clinical relevance is Bilastine, an H1 receptor antagonist used for allergic rhinitis.[6] Bilastine is 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, sharing the core 2-(piperidin-4-yl)-benzoimidazole structure. This strong similarity makes the Histamine H1 Receptor a primary target of interest. Furthermore, other 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent anti-inflammatory activity through the inhibition of TNF-α and nitric oxide production.[1] A distinct but related anti-inflammatory mechanism involves the NLRP3 inflammasome , which has been successfully targeted by scaffolds containing a 1-(piperidin-4-yl)-benzimidazol-2-one moiety.[7][8]

-

Antineoplastic Potential: The benzimidazole core is a well-established antineoplastic pharmacophore.[9][10] Many anthelmintic benzimidazoles, such as albendazole, exhibit anticancer properties by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics and inducing cell cycle arrest.[9][11] The piperidine ring itself is a frequent component of small-molecule cancer therapeutics, contributing to favorable pharmacokinetic properties and target engagement.[4][12]

-

Analgesic Potential: Several benzimidazole-piperidine derivatives have been reported to possess centrally mediated analgesic properties.[6] A compelling case for investigating nociceptive pathways is the structure of SR-17018, a biased agonist of the μ-opioid receptor (MOR) , which contains a piperidine linked to a benzimidazol-2-one core.[13] This suggests that the this compound scaffold could potentially modulate opioid receptors.

High-Priority Hypothesized Molecular Targets

Based on the structural analysis, we have prioritized four molecular targets for initial investigation. The rationale for each is detailed below.

Target Hypothesis 1: Histamine H1 Receptor (H1R) Antagonist

-

Rationale: The compound's structure strongly mimics that of Bilastine, a known second-generation H1R antagonist.[6] The 2-(piperidin-4-yl)-1H-benzoimidazole framework is a validated pharmacophore for H1R binding. Antagonism of this G-protein coupled receptor (GPCR) would block histamine-induced signaling, providing therapeutic benefit in allergic conditions like rhinitis and urticaria.

Target Hypothesis 2: NLRP3 Inflammasome Inhibitor

-

Rationale: Chronic inflammation underlies numerous diseases. The NLRP3 inflammasome is a key cytosolic sensor that, upon activation, triggers pyroptotic cell death and the release of pro-inflammatory cytokines IL-1β and IL-18.[7][14] Scaffolds containing the 1-(piperidin-4-yl)-benzimidazol-2-one moiety are effective NLRP3 inhibitors.[8][14] Our target compound, with its similar core, may function as a non-covalent inhibitor of the NLRP3 complex, potentially by disrupting its ATPase activity.

Caption: Hypothesized inhibition of the NLRP3 inflammasome pathway.

Target Hypothesis 3: Tubulin Polymerization Inhibitor

-

Rationale: The benzimidazole core is a classic tubulin-binding motif found in numerous anthelmintic and antineoplastic drugs.[9][11] By binding to the colchicine-binding site on β-tubulin, these agents prevent the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton is catastrophic for rapidly dividing cells, making tubulin a validated anticancer target.

Target Hypothesis 4: Mu-Opioid Receptor (MOR) Modulator

-

Rationale: The piperidine ring is a key structural element in many potent opioid analgesics (e.g., fentanyl). The identification of benzimidazole-piperidine compounds with analgesic effects, including a biased MOR agonist, provides a strong rationale for investigating this target.[6][13] The compound could act as an agonist, antagonist, or biased modulator, each with distinct therapeutic implications.

A Phased Approach to Target Identification and Validation

To systematically test these hypotheses, we propose a rigorous, three-phase experimental workflow. This self-validating system proceeds from initial high-throughput binding and functional screens to detailed cellular assays and, finally, to in vivo proof-of-concept studies for the most promising targets.

Caption: A streamlined workflow for target validation.

Phase 1: Target Binding and Primary Functional Screening

Objective: To rapidly determine if this compound directly interacts with the hypothesized molecular targets and affects their primary function.

Protocol 1: Radioligand Displacement Binding Assays

-

Target Preparation: Utilize commercially available membrane preparations from cells stably expressing human Histamine H1 Receptor (H1R) or Mu-Opioid Receptor (MOR).

-

Radioligand: For H1R, use [³H]-pyrilamine. For MOR, use [³H]-DAMGO.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the respective radioligand and serial dilutions of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Incubation: Allow reactions to reach equilibrium (e.g., 60 minutes at 25°C).

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Tubulin Polymerization Assay

-

Reagents: Use >99% pure bovine brain tubulin, a GTP-containing polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), and a fluorescent reporter (e.g., DAPI).

-

Assay Setup: In a 96-well plate, add polymerization buffer, fluorescent reporter, and serial dilutions of the test compound. As controls, use paclitaxel (promoter) and colchicine (inhibitor).

-

Initiation: Add tubulin to each well to initiate polymerization and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measurement: Monitor the increase in fluorescence (as the reporter binds to polymerized microtubules) over time (e.g., every minute for 60 minutes).

-

Data Analysis: Determine the rate and extent of polymerization. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

| Phase 1 Data Summary Table | |||

| Target | Assay Type | Primary Metric | Result (Hypothetical) |

| Histamine H1 Receptor | Radioligand Binding | Ki (nM) | To be determined |

| Mu-Opioid Receptor | Radioligand Binding | Ki (nM) | To be determined |

| Tubulin | Polymerization Assay | IC₅₀ (µM) | To be determined |

| NLRP3 Inflammasome | ATPase Activity Assay | IC₅₀ (µM) | To be determined |

Phase 2: Cellular Functional Assays

Objective: To confirm that binding to a target translates into a functional cellular response.

Protocol 3: IL-1β Release Assay for NLRP3 Activity

-

Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Priming (Signal 1): Prime the differentiated cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of Pro-IL-1β and NLRP3.

-

Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

-

Activation (Signal 2): Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.

-

Data Analysis: Normalize the data to vehicle controls and calculate the IC₅₀ for the inhibition of IL-1β release. A parallel cytotoxicity assay (e.g., LDH release) must be run to ensure inhibition is not due to cell death.

Conclusion and Forward Outlook

This document outlines a targeted, evidence-based strategy for characterizing the therapeutic potential of this compound. By leveraging SAR insights from the vast body of literature on benzimidazole and piperidine-containing compounds, we have identified four high-priority molecular targets. The proposed multi-phase validation workflow provides a clear and efficient path from initial biochemical screening to cellular proof-of-concept. The results of these studies will be pivotal in directing future preclinical and clinical development, potentially positioning this novel compound as a next-generation therapeutic for inflammatory diseases, cancer, or allergic conditions.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]

- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. SR-17018 - Wikipedia [en.wikipedia.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

In vitro studies of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole

An In-depth Technical Guide to the In Vitro Evaluation of 1-Methyl-2-piperidin-4-yl-1H-benzoimidazole and its Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in-vitro characterization of this compound, a novel benzimidazole derivative. Given the limited direct literature on this specific molecule, the methodologies presented herein are based on established best practices for analogous heterocyclic compounds, particularly those with known activity at G-protein coupled receptors (GPCRs) and kinases, common targets for this chemical class. The experimental design emphasizes a logical, stepwise progression from initial binding assessment to functional cellular outcomes, ensuring a thorough and scientifically rigorous evaluation.